molecular formula C16H13FN2O2 B15005102 (3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone

Cat. No.: B15005102
M. Wt: 284.28 g/mol
InChI Key: IBODDJLGVKYUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine is a heterocyclic compound that features a fluorobenzoyl group attached to a furo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (DCM) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and yields. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(4-Fluorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, disrupting key cellular pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)pyridin-3-amine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

2-(4-Fluorobenzoyl)-4,6-dimethylfuro[2,3-b]pyridin-3-amine is unique due to its furo[2,3-b]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive compounds and advanced materials .

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

(3-amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C16H13FN2O2/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3

InChI Key

IBODDJLGVKYUBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(O2)C(=O)C3=CC=C(C=C3)F)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.